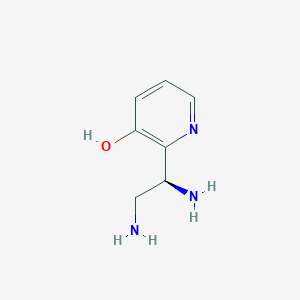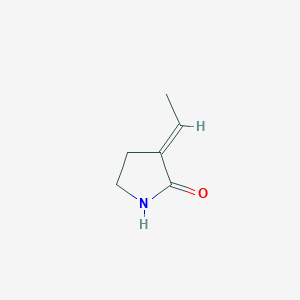![molecular formula C19H43N3O6P2S B15224072 [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine is a complex organophosphorus compound characterized by the presence of both phosphonate and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine typically involves the reaction of phenylthiomethylene bisphosphonate with 2-methyl-2-propanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and as a probe for studying biological phosphorus metabolism.
Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it can interfere with phosphorus metabolism pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene bisphosphonate: Similar in structure but lacks the phenylthio group.
Phenylthiophosphonate: Contains the phenylthio group but lacks the bisphosphonate structure.
Amino bisphosphonates: Similar in having both amine and bisphosphonate groups but differ in the specific substituents.
Uniqueness
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine is unique due to the presence of both phenylthio and bisphosphonate groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H43N3O6P2S |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
2-methylpropan-2-amine;[phenylsulfanyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10O6P2S.3C4H11N/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6;3*1-4(2,3)5/h1-5,7H,(H2,8,9,10)(H2,11,12,13);3*5H2,1-3H3 |
InChI-Schlüssel |
DGXMHBFICUGCPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


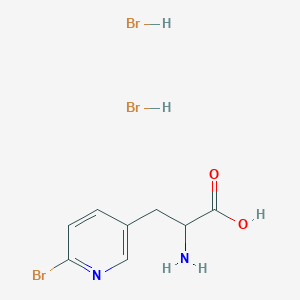
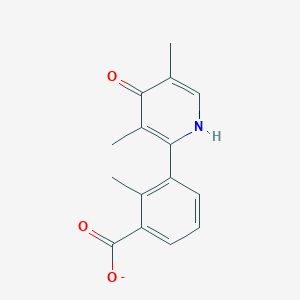
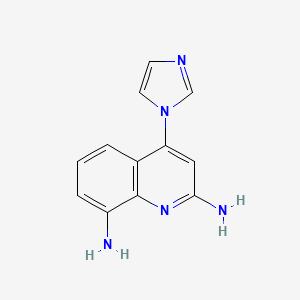


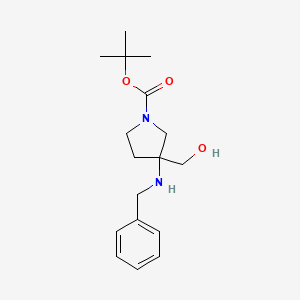


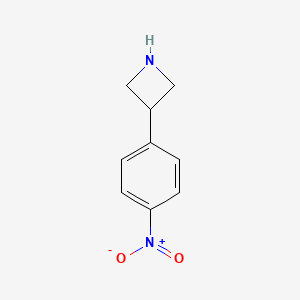

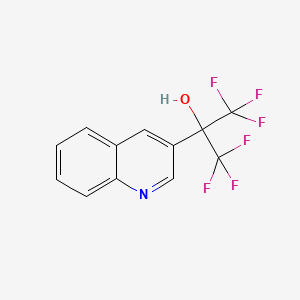
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
